molecular formula C12H22O11 B3041318 beta-D-glucosyl-(1->4)-D-mannopyranose CAS No. 27452-49-9

beta-D-glucosyl-(1->4)-D-mannopyranose

Cat. No.: B3041318
CAS No.: 27452-49-9
M. Wt: 342.3 g/mol
InChI Key: GUBGYTABKSRVRQ-LNCRCTFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-D-glucosyl-(1->4)-D-mannopyranose: is a disaccharide composed of a beta-D-glucose molecule linked to a D-mannose molecule through a 1->4 glycosidic bond. This compound is a type of oligosaccharide and is known for its role in various biological processes and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-glucosyl-(1->4)-D-mannopyranose typically involves enzymatic or chemical methods. Enzymatic synthesis often uses glycosyltransferases or glycosidases to catalyze the formation of the glycosidic bond under mild conditions. Chemical synthesis may involve the use of protecting groups to selectively activate the hydroxyl groups of glucose and mannose, followed by glycosylation reactions using catalysts like silver triflate or boron trifluoride etherate.

Industrial Production Methods: Industrial production of beta-D-glucosyl-(1->4)-D-mannopyranose can be achieved through microbial fermentation processes. Specific strains of bacteria or yeast are engineered to produce the desired disaccharide by fermenting glucose and mannose substrates. The product is then purified using techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: Beta-D-glucosyl-(1->4)-D-mannopyranose can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the glucose or mannose unit can be reduced to form alcohols.

    Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like periodic acid or bromine water are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like thionyl chloride or alkyl halides are used for substitution reactions.

Major Products:

    Oxidation: Aldonic acids or uronic acids.

    Reduction: Sugar alcohols like sorbitol or mannitol.

    Substitution: Halogenated sugars or alkylated sugars.

Scientific Research Applications

Beta-D-glucosyl-(1->4)-D-mannopyranose has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.

    Biology: Studied for its role in cell signaling and recognition processes.

    Medicine: Investigated for its potential as a prebiotic, promoting the growth of beneficial gut bacteria.

    Industry: Utilized in the production of biofuels, food additives, and pharmaceuticals.

Comparison with Similar Compounds

  • Beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-acylsphingosine
  • Beta-D-glucosyl-(1->4)-beta-D-galactopyranose
  • Beta-D-glucosyl-(1->4)-beta-D-glucopyranose

Uniqueness: Beta-D-glucosyl-(1->4)-D-mannopyranose is unique due to its specific glycosidic linkage and the combination of glucose and mannose units. This structure imparts distinct biochemical properties and reactivity compared to other disaccharides, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8+,9-,10-,11?,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBGYTABKSRVRQ-LNCRCTFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2O)O)O)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the structural significance of epicellobiose within konjac glucomannan?

A1: Epicellobiose, consisting of a glucose and mannose unit linked by a β-1,4-glycosidic bond, is a structural component of konjac glucomannan. Research shows that enzymatic hydrolysis of konjac glucomannan using purified cellulases yields epicellobiose as one of the isolated oligosaccharides. [] This suggests that the glucose and mannose units are directly linked within the larger glucomannan structure.

Q2: How is epicellobiose produced through enzymatic degradation of konjac glucomannan?

A2: Epicellobiose is generated alongside other oligosaccharides during the enzymatic breakdown of konjac glucomannan. Studies utilizing a purified mannanase from Streptomyces sp. have successfully isolated epicellobiose from the hydrolytic products. [] Similarly, human fecal enzymes have also been shown to degrade konjac glucomannan, producing epicellobiose as a key disaccharide product. []

Q3: Can epicellobiose be further broken down by enzymes?

A3: Yes, research indicates that cell-associated enzymes present in human feces can further degrade epicellobiose into its constituent monosaccharides, glucose and mannose. [] This breakdown contributes to the overall fermentation process of konjac glucomannan in the human gut.

Q4: What is the role of epicellobiose in transglycosylation reactions?

A4: Studies have demonstrated that β-glucosidase, an enzyme isolated from Streptomyces sp., can utilize epicellobiose as a substrate in transglycosylation reactions. [] The enzyme facilitates the transfer of the glucose moiety from epicellobiose to other acceptor molecules, leading to the formation of new glycosidic bonds and potentially novel oligosaccharides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.